1-(2-((叔丁基硫代)甲基)哌啶-1-基)-3-(4-甲氧基苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

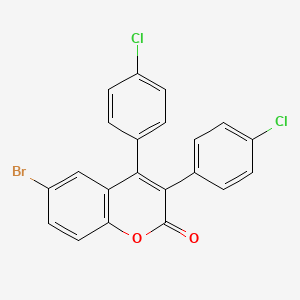

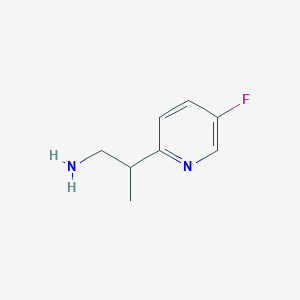

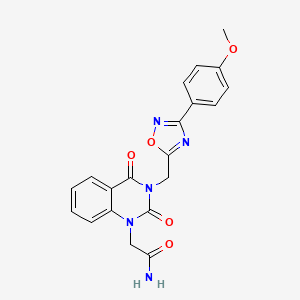

The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" is a chemical entity that appears to be related to piperidine-based structures, which are often found in pharmaceutical compounds. The tert-butylthio group and methoxyphenyl group suggest potential for interactions with biological systems, possibly as a receptor antagonist or enzyme inhibitor.

Synthesis Analysis

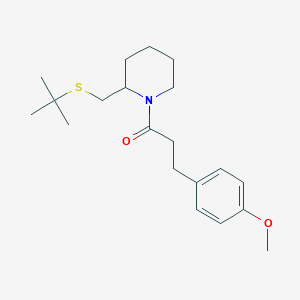

The synthesis of related piperidine compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol . Another related synthesis involves the diastereoselective reduction of a chiral enaminoester and subsequent isomerization to obtain an enantiomerically pure compound . These methods indicate that the synthesis of the compound would likely involve similar complex organic transformations.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can exhibit different conformations and dihedral angles, affecting their biological activity. For instance, in the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between two independent molecules . This suggests that the molecular structure of "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" would also be critical in determining its chemical and biological properties.

Chemical Reactions Analysis

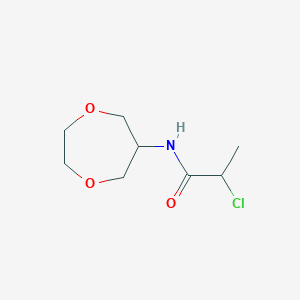

Piperidine compounds can undergo various chemical reactions, including anodic methoxylation, which can result in mixtures of trans- and cis-methoxy derivatives . Additionally, piperidine derivatives can be used as synthons for the synthesis of heterocycles with aldehyde functionality, indicating their versatility in chemical reactions . These reactions are important for modifying the structure and enhancing the desired activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points and NMR spectra, are crucial for confirming their structure and purity. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate was confirmed by its melting point and 1HNMR spectroscopy . These properties are essential for characterizing the compound and ensuring consistency and reliability in research and potential therapeutic applications.

科学研究应用

Sigma受体结合和抗增殖活性

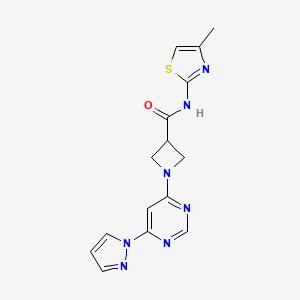

与1-(2-((叔丁基硫代)甲基)哌啶-1-基)-3-(4-甲氧基苯基)丙-1-酮相关的化合物已被探索其在结合sigma受体方面的潜力,sigma受体参与各种神经和精神疾病。例如,甲基哌啶的衍生物显示出对sigma(1)受体的高亲和力和对sigma(2)受体的选择性,一些化合物表现出有效的sigma(1)配体活性。这表明它们在开发PET实验工具方面的潜在用途,以及它们在神经胶质瘤细胞中的抗增殖活性,表明它们在肿瘤研究和治疗中可能发挥作用(Berardi等,2005).

芳香化酶抑制和癌症治疗

另一个研究领域涉及合成和评估3-烷基化3-(4-氨基苯基)哌啶-2,6-二酮作为雌激素生物合成的抑制剂。与阿米诺谷乙酰亚胺(一种用于激素依赖性乳腺癌治疗的药物)相比,这些化合物显示出对人胎盘芳香化酶更强的体外抑制作用。最活跃的衍生物对激素依赖性人乳腺癌的治疗表现出显着的潜力,表明它们与癌症治疗研究相关(Hartmann & Batzl,1986).

化学合成和优化

研究还集中在合成与1-(2-((叔丁基硫代)甲基)哌啶-1-基)-3-(4-甲氧基苯基)丙-1-酮相关的关键中间体,用于制药应用。例如,合成叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯(一种凡德他尼的关键中间体)涉及酰化、磺化和取代等步骤。通过质谱和1H NMR等技术优化这些合成方法和确定结构特征,突出了该化合物在合成药物制剂中的重要性(Wang等,2015).

属性

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S/c1-20(2,3)24-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(23-4)12-9-16/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHGMXAWUHEEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)